molecular formula C14H24B2O4 B1343957 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne CAS No. 1010840-17-1

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Cat. No. B1343957
M. Wt: 278 g/mol
InChI Key: FABDBLONUBCKBB-UHFFFAOYSA-N
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Description

The compound "1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne" is a boron-containing chemical that is used in various organic synthesis processes. It is characterized by the presence of two dioxaborolane rings attached to an ethyne moiety. This structure is significant in the field of organic chemistry due to its utility in cross-coupling reactions, which are pivotal in the construction of complex organic molecules.

Synthesis Analysis

The synthesis of related boron-containing compounds has been explored in several studies. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was achieved through Pd-catalyzed borylation of aryl bromides, using a combination of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol . This method proved particularly effective for aryl bromides with sulfonyl groups, indicating the versatility of boron reagents in chemical synthesis.

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For example, the structural property of 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne was determined by X-ray analysis of a single crystal . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn influences its reactivity and physical properties.

Chemical Reactions Analysis

Boron compounds are known for their participation in various chemical reactions. The diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron resulted in a product with a cis arrangement of boronate ester substituents on a central C=C double bond . This highlights the ability of boron compounds to engage in reactions that form complex structures with specific stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds are influenced by their molecular structure. For instance, the UV-vis spectra and fluorescence emission peaks of certain boron compounds were rationalized using time-dependent DFT and single-point calculations, indicating the role of molecular structure in their optical properties . Additionally, the electrochemical features of these compounds were investigated by cyclic voltammetry, providing insights into their redox behavior .

Scientific Research Applications

Suzuki-Miyaura Polycondensation

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne has been utilized in the Suzuki-Miyaura polycondensation reaction. This process involves synthesizing water-soluble poly(p-phenyleneethynylene) from specific sodium salts in neat water under an aerobic atmosphere. The compound's role in facilitating this reaction highlights its importance in polymer chemistry and material science (Kang et al., 2008).

Synthesis of Electron Transport Material

The compound has been successfully applied in the synthesis of electron transport materials (ETMs). An efficient synthesis method using this compound as an intermediate has been developed for producing ETMs, which are crucial in various electronic devices (Zha et al., 2017).

Development of Semiconducting Polymers

It plays a significant role in the synthesis of semiconducting polymers. For instance, it has been used in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, essential for advanced electronic applications (Kawashima et al., 2013).

Fluorescence Quenching and Interaction with Proteins

The compound has been explored in the context of fluorescence quenching. It contributed to the synthesis of water-soluble carboxylated polyfluorenes, which exhibit changes in fluorescence in the presence of different proteins, indicating potential applications in biochemistry and molecular biology (Zhang et al., 2008).

Role in Polymer Chemistry

The compound is pivotal in synthesizing various polymers with specific properties, such as luminescent polymers and conjugated polymers. These applications are crucial in developing materials for optoelectronic devices (Cheon et al., 2005).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABDBLONUBCKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
Reactant of Route 2
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1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
Reactant of Route 3
Reactant of Route 3
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne

Citations

For This Compound
10
Citations
YK Kang, P Deria, PJ Carroll, MJ Therien - Organic Letters, 2008 - ACS Publications
We report the synthesis, structure, and characterization of a novel ethyne synthon, 1,2-bis(4‘,4‘,5‘,5‘-tetramethyl[1‘,3‘,2‘]dioxaborolan-2‘-yl)ethyne (B2C2). We demonstrate the utility of …
Number of citations: 34 pubs.acs.org
P Ríos, MS See, RC Handford… - Angewandte Chemie …, 2023 - Wiley Online Library
Reactions of a dicopper(I) tert‐butoxide complex with alkynes possessing boryl or silyl capping groups resulted in formation of unprecedented tetracopper(I) μ‐acetylide/diyne …
Number of citations: 6 onlinelibrary.wiley.com
P Deria, LE Sinks, TH Park, DM Tomezsko… - Nano …, 2010 - ACS Publications
Use of phase transfer catalysts such as 18-crown-6 enables ionic, linear conjugated poly[2,6-{1,5-bis(3-propoxysulfonicacidsodiumsalt)}naphthylene]ethynylene (PNES) to efficiently …
Number of citations: 45 pubs.acs.org
O Shynkaruk, Y Qi, A Cottrell-Callbeck… - …, 2016 - ACS Publications
A series of electronically distinct symmetrical diarylalkynes were prepared via a general Suzuki–Miyaura cross-coupling protocol. These alkynes underwent zirconium-mediated …
Number of citations: 15 pubs.acs.org
K Stefanowska, T Sokolnicki, J Walkowiak… - Chemical …, 2022 - pubs.rsc.org
Hydrosilylation of borylalkynes to borylsilylalkenes (with a different arrangement of substituents) has been successfully developed. The cis-addition of SiH group to the CC bonds was …
Number of citations: 7 pubs.rsc.org
YK Kang, OS Lee, P Deria, SH Kim, TH Park… - Nano …, 2009 - ACS Publications
Amphiphilic, linear conjugated poly[p-{2,5-bis(3-propoxysulfonicacidsodiumsalt)}phenylene]ethynylene (PPES) efficiently disperses single-walled carbon nanotubes (SWNTs) under …
Number of citations: 193 pubs.acs.org
P Deria - 2009 - search.proquest.com
Single wall carbon nanotubes (SWNTs) possess impressive mechanical, optical, electrical, magnetic, and thermal properties. Because there exists no general method to disperse …
Number of citations: 1 search.proquest.com
TH Tran, C Sumby - Synthesis, 2016 - scholar.archive.org
Boronate ester bullvalenes are now accessible in two to four operationally simple steps. This unlocks late-stage diversification through Suzuki crosscoupling reactions to give mono-, di-, …
Number of citations: 0 scholar.archive.org
D Jung, YK Kang - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
Ethyne-bridged arylene compounds are important classes of chemical structures that have been studied in broad areas of fundamental research as well as applications. 1–4 The ethyne …
Number of citations: 2 onlinelibrary.wiley.com
AG Raub - 2019 - search.proquest.com
This dissertation covers work carried out independently in both the Mochly-Rosen and Wender Labs. Chapters 1 and 2 focus on the relevant background and development of a novel …
Number of citations: 0 search.proquest.com

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